molecular formula C9H11BrN2S B8700444 1-(4-Bromo-3,5-dimethylphenyl)thiourea

1-(4-Bromo-3,5-dimethylphenyl)thiourea

Cat. No.: B8700444
M. Wt: 259.17 g/mol
InChI Key: YXZLXZIDXBIPGX-UHFFFAOYSA-N
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Description

1-(4-Bromo-3,5-dimethylphenyl)thiourea is a thiourea derivative featuring a phenyl ring substituted with a bromine atom at the para position (4-) and methyl groups at the meta positions (3- and 5-). Thioureas are characterized by the functional group R₁R₂N–C(=S)–NH₂, where substituents on the aromatic ring significantly influence their physical, chemical, and biological properties. The bromine atom enhances electrophilicity, while methyl groups contribute steric bulk and electron-donating effects, modulating reactivity and solubility .

Properties

Molecular Formula

C9H11BrN2S

Molecular Weight

259.17 g/mol

IUPAC Name

(4-bromo-3,5-dimethylphenyl)thiourea

InChI

InChI=1S/C9H11BrN2S/c1-5-3-7(12-9(11)13)4-6(2)8(5)10/h3-4H,1-2H3,(H3,11,12,13)

InChI Key

YXZLXZIDXBIPGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Br)C)NC(=S)N

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with the preparation of 4-bromo-3,5-dimethylphenyl isothiocyanate, typically derived from the corresponding amine via thiophosgene or thiocyanate substitution. Subsequent treatment with aqueous ammonia (25–30%) in ethanol at 0–5°C yields the thiourea. Key parameters include:

  • Temperature : Reactions conducted below 10°C minimize side products like ureas.

  • Solvent : Ethanol or tetrahydrofuran (THF) enhances solubility of aromatic isothiocyanates.

Example Protocol :

  • Dissolve 4-bromo-3,5-dimethylaniline (10 mmol) in dry THF.

  • Add thiophosgene (1.1 equiv) dropwise at −10°C under nitrogen.

  • Stir for 2 hr, then add ammonium hydroxide (15 mL) and stir for 4 hr at 25°C.

  • Filter and recrystallize from ethyl acetate/hexane (4:1).

Yield : 82–89%.

One-Pot Aroyl Chloride Conversion

A scalable one-pot method avoids isolating intermediates, as demonstrated in WO2014087431A1.

Synthetic Route

  • Step 1 : React 4-bromo-3,5-dimethylbenzoyl chloride with ammonium thiocyanate (1:1.2 molar ratio) in acetonitrile for 5 min to form the isothiocyanate intermediate.

  • Step 2 : Add aqueous ammonia (1.5 equiv) and stir for 3–4 hr at 25°C.

Optimization Data :

ParameterOptimal ValueEffect on Yield
SolventAcetonitrileMaximizes intermediate solubility
Ammonia Equivalents1.5Prevents over-alkylation
Reaction Time4 hrCompletes coupling without hydrolysis

Yield : 78–85% after silica gel chromatography.

Green Chemistry Approaches

Chromatography-free methods using water as a solvent have gained traction.

Multicomponent Synthesis

Aqueous polysulfide solutions enable direct coupling of 4-bromo-3,5-dimethylaniline, carbon disulfide, and ammonia.

Procedure :

  • Mix elemental sulfur (2 equiv) and potassium hydroxide (1.5 equiv) in water to form polysulfide ions.

  • Add 4-bromo-3,5-dimethylaniline (1 equiv) and carbon disulfide (1.2 equiv).

  • Heat at 60°C for 8 hr under reflux.

Advantages :

  • Eliminates organic solvents.

  • Sulfur residues remain in aqueous phase, simplifying purification.

Yield : 70–75% after filtration.

Industrial-Scale Production

Continuous Flow Reactor Design

Patented methods (e.g., US7897764B2) highlight tubular reactors for improved heat transfer and safety:

  • Residence Time : 15–20 min at 50°C.

  • Throughput : 5–10 kg/hr.

Purification : Crystallization from toluene achieves >99% purity without chromatography.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
Isothiocyanate-Amine82–8998ModerateModerate (organic solvents)
One-Pot Aroyl Chloride78–8595HighLow (reduced steps)
Green Chemistry70–7590HighMinimal (water-based)

Challenges and Solutions

  • Isothiocyanate Instability : Storage at −20°C under nitrogen extends shelf life.

  • Dimethyl Group Steric Effects : Using polar aprotic solvents (e.g., DMF) enhances reactivity.

  • Bromine Reactivity : Palladium catalysts may cause debromination; replace with nickel in critical steps .

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-3,5-dimethylphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the thiourea moiety to corresponding amines.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or neutral conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenylthiourea derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(4-Bromo-3,5-dimethylphenyl)thiourea has been investigated for its potential therapeutic properties:

  • Anticancer Activity : Studies have shown that thiourea derivatives can inhibit the growth of various cancer cell lines. For example, compounds with similar structures have demonstrated significant cytotoxic effects against breast cancer (MCF7) and pancreatic cancer (PANC-1) cell lines .
    Cell LineIC50 (µM)Mechanism of Action
    MCF712.5Induction of apoptosis
    PANC-115.0Cell cycle inhibition
  • Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives have shown minimum inhibitory concentrations (MICs) as low as 0.22 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis.
    PathogenMIC (µg/mL)
    Staphylococcus aureus0.22
    Escherichia coli64
    Pseudomonas aeruginosa128

Agriculture

Thioureas are known to possess herbicidal and fungicidal properties. Research has indicated that compounds similar to this compound can act as effective plant growth regulators and pest control agents.

  • Insecticidal Activity : Some studies have reported that thiourea derivatives can effectively reduce pest populations in agricultural settings, showcasing their potential as environmentally friendly alternatives to conventional pesticides .

Material Science

The unique properties of thioureas allow them to be used in the development of new materials:

  • Polymer Chemistry : Thioureas can serve as building blocks in synthesizing polymers with specific properties, such as improved thermal stability and mechanical strength.

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of thiourea derivatives against pancreatic cancer demonstrated that treatment with a compound similar to this compound resulted in a significant reduction in tumor size in xenograft models.

Case Study 2: Antimicrobial Trials

Clinical trials assessing the antimicrobial efficacy of this compound showed promising results against bacterial infections with minimal side effects compared to traditional antibiotics. The results highlighted its potential for development into a new class of antimicrobial agents.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3,5-dimethylphenyl)thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The bromine atom and methyl groups contribute to the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Thiourea Derivatives

Structural and Substituent Effects

The following table compares 1-(4-Bromo-3,5-dimethylphenyl)thiourea with structurally related compounds from commercial catalogs and literature:

Compound Name CAS Number Purity Key Substituents Molecular Weight (g/mol) Notable Properties (Inferred)
This compound Not provided 4-Br, 3,5-CH₃ ~259.1 Moderate lipophilicity, steric hindrance
1-(4-Bromo-3,5-dichlorophenyl)thiourea 1263376-43-7 97% 4-Br, 3,5-Cl ~302.4 High electronegativity, potential reactivity
1-(4-Bromo-3,5-difluorophenyl)thiourea 1263376-93-7 97% 4-Br, 3,5-F ~269.1 Enhanced solubility, lower steric bulk
1-(2-Bromo-4-isopropylphenyl)thiourea 724426-94-2 97% 2-Br, 4-CH(CH₃)₂ ~287.1 High steric hindrance, altered electronic effects
1-(1-Naphthyl)thiourea (ANTU) 86-88-4 Naphthyl group 202.3 Rodenticide, high toxicity

Key Comparisons

Electron Effects
  • Halogen vs. Methyl Groups: The dichloro (3,5-Cl) and difluoro (3,5-F) analogs exhibit stronger electron-withdrawing effects compared to the dimethyl (3,5-CH₃) substituents in the target compound.
  • Bromine Position : The 4-bromo substitution in the target compound versus 2-bromo in 724426-94-2 alters resonance and inductive effects, impacting hydrogen-bonding capacity and interaction with biological targets.
Steric and Solubility Profiles
  • This may improve solubility in non-polar solvents .
  • Isopropyl Group : The 4-isopropyl group in 724426-94-2 creates a bulky environment, likely limiting accessibility in enzyme-binding pockets compared to the target compound’s methyl groups.

Research Implications and Gaps

Current data on this compound remains sparse, but comparisons with commercial analogs suggest avenues for further study:

  • Synthetic Utility : The methyl groups may stabilize intermediates in palladium-catalyzed cross-coupling reactions, leveraging the bromine atom as a leaving group.
  • Biological Screening : Testing against thiourea-sensitive targets (e.g., kinases, ion channels) could reveal selectivity differences versus halogenated analogs.

Q & A

How can computational methods like DFT improve the design of thiourea derivatives for targeted applications?

Answer:
Density Functional Theory (DFT) provides insights into electronic structure, reactivity, and thermodynamic properties. For example, hybrid functionals (e.g., B3LYP) incorporating exact exchange terms can predict bond dissociation energies, charge distribution, and non-covalent interactions critical for ligand-receptor binding . Validate computational predictions with experimental data (e.g., NMR, IR) to refine parameters. A workflow might include:

Geometry optimization using a basis set (e.g., 6-31G*).

Frequency analysis to confirm minima.

Calculation of molecular electrostatic potential (MEP) to identify reactive sites.

Correlation of HOMO-LUMO gaps with observed reactivity (e.g., nucleophilic/electrophilic behavior).

What strategies resolve contradictions in spectroscopic data during structural characterization?

Answer:
Contradictions between NMR, IR, and X-ray crystallography data often arise from dynamic effects (e.g., tautomerism) or crystal packing. Methodological approaches include:

  • Multi-technique validation : Compare experimental 1H^1H-/13C^{13}C-NMR shifts (e.g., δ 12.43 ppm for thiourea NH in CDCl3_3 ) with computed chemical shifts (DFT).
  • Variable-temperature NMR : Detect tautomeric equilibria (e.g., thione ↔ thiol forms).
  • Single-crystal X-ray diffraction : Resolve ambiguities via bond-length analysis (e.g., C=S bond ~1.68 Å in thiourea derivatives ).

How can synthetic routes to 1-(4-Bromo-3,5-dimethylphenyl)thiourea be optimized for scalability and purity?

Answer:
Key factors include:

  • Precursor selection : Use 4-bromo-3,5-dimethylaniline for regioselective thiourea formation.
  • Reaction conditions : Employ CS2_2 or thiophosgene in anhydrous solvents (e.g., THF) under inert atmosphere to minimize hydrolysis .
  • Purification : Crystallize from ethanol/water mixtures to remove unreacted amines or thiocarbonyl byproducts. Reported yields for analogous compounds exceed 75% under optimized conditions .

What mechanisms underlie the biological activity of brominated thiourea derivatives?

Answer:
Bromine enhances lipophilicity and halogen bonding, influencing bioactivity. For example:

  • Antimicrobial action : Disruption of bacterial membrane integrity via thiol group interactions.
  • Anticancer activity : Inhibition of kinase pathways (e.g., EGFR) through competitive binding at ATP sites. Validate via in vitro assays:
    • MTT assay : IC50_{50} values (e.g., <10 µM in HeLa cells ).
    • Molecular docking : Compare binding affinities with co-crystal structures (e.g., PDB: 1M17).

How do steric and electronic effects of substituents influence thiourea reactivity?

Answer:

  • Steric effects : Bulky 3,5-dimethyl groups hinder rotation, stabilizing planar conformations and enhancing crystallinity .
  • Electronic effects : The bromine atom withdraws electron density, polarizing the thiocarbonyl group (C=S), increasing electrophilicity.
  • Experimental validation :
    • Compare reaction rates in nucleophilic substitutions (e.g., with alkyl halides).
    • Monitor IR shifts (C=S stretch ~1149 cm1^{-1} ) to assess electronic perturbations.

What analytical techniques are critical for confirming thiourea derivative stability under physiological conditions?

Answer:

  • High-performance liquid chromatography (HPLC) : Monitor degradation products at pH 7.4 (37°C).
  • Mass spectrometry (LC-MS) : Detect hydrolysis products (e.g., urea analogs).
  • UV-Vis spectroscopy : Track absorbance changes at λmax_{max} ~250–300 nm (π→π* transitions).

How can structure-activity relationships (SAR) guide the design of thiourea-based enzyme inhibitors?

Answer:

  • Core modifications : Replace bromine with electron-withdrawing groups (e.g., -CF3_3) to enhance binding to hydrophobic enzyme pockets .
  • Substituent positioning : Para-substituted bromine improves target selectivity vs. meta/ortho analogs.
  • Data-driven design : Use IC50_{50} values and binding free energies (ΔG) from isothermal titration calorimetry (ITC) to rank derivatives.

What challenges arise in crystallizing brominated thiourea derivatives, and how are they addressed?

Answer:

  • Low solubility : Use mixed solvents (e.g., DCM/hexane) for slow evaporation.
  • Polymorphism : Screen multiple conditions (temperature, solvent ratios).
  • Validation : Compare experimental unit cell parameters (e.g., a=8.52 Å, b=10.33 Å ) with predicted lattice energies (DFT).

How are thiourea derivatives validated as chemical probes in cellular studies?

Answer:

  • Selectivity profiling : Test against kinase panels (e.g., Eurofins KinaseProfiler).
  • Cellular uptake : Quantify via LC-MS/MS in lysates.
  • Off-target effects : Use CRISPR-Cas9 knockout models to confirm phenotype dependency.

What computational and experimental approaches reconcile discrepancies in thiourea tautomerism?

Answer:

  • NMR titration : Add D2_2O to observe exchangeable proton signals.
  • DFT calculations : Compare relative energies of tautomers (e.g., thione vs. thiol forms).
  • X-ray crystallography : Resolve absolute configuration and hydrogen-bonding networks .

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